N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N'-dimethylthiourea
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Overview
Description
N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea typically involves the reaction of 4,4-dimethyl-2-thiazoline-5-one with N,N’-dimethylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
- 4-Methylthiazole
Uniqueness
N-(4,4-Dimethyl-5-oxo-4,5-dihydro-1,3-thiazol-2-yl)-N,N’-dimethylthiourea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a dimethylthiourea moiety makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61985-13-5 |
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Molecular Formula |
C8H13N3OS2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
1-(4,4-dimethyl-5-oxo-1,3-thiazol-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C8H13N3OS2/c1-8(2)5(12)14-7(10-8)11(4)6(13)9-3/h1-4H3,(H,9,13) |
InChI Key |
ALGDGDQUVJTZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)SC(=N1)N(C)C(=S)NC)C |
Origin of Product |
United States |
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